molecular formula C19H14N6O4 B3299286 N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide CAS No. 899737-29-2

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide

Cat. No.: B3299286
CAS No.: 899737-29-2
M. Wt: 390.4 g/mol
InChI Key: XSZUTPXWVACFQO-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl group at the 1-position and a 4-nitrobenzamide substituent at the 5-position of the heterocyclic core. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes such as kinases and phosphodiesterases . While specific data on this compound’s synthesis or bioactivity are absent in the provided evidence, structural analogs in the pyrazolo[3,4-d]pyrimidine class demonstrate antiproliferative, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c1-12-2-6-14(7-3-12)24-17-16(10-21-24)19(27)23(11-20-17)22-18(26)13-4-8-15(9-5-13)25(28)29/h2-11H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZUTPXWVACFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide involves multiple steps. One common method includes the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction is followed by the addition of hexamethyldisilazane to perform heterocyclization, producing the desired pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell division.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl, 4-nitrobenzamide N/A N/A Nitro, benzamide
5c () Pyrazolo[3,4-d]pyrimidine Phenyl, 4-nitrobenzylidene 244–246 78 Nitro, acetohydrazide
4-Methoxy Analog () Pyrazolo[3,4-d]pyrimidine Phenyl, 4-methoxybenzamide N/A N/A Methoxy, benzamide
BLD Pharm Derivative () Pyrazolo[3,4-d]pyrimidine 4-Amino-isopropyl, urea N/A N/A Amino, urea
Bioactivity Trends
  • Antiproliferative Activity : Derivatives like 5a–5e () show moderate-to-high yields (60–78%) and melting points >240°C, correlating with stable crystalline forms. Nitro-containing analogs (e.g., 5c) may exhibit enhanced DNA intercalation or enzyme inhibition due to electron-deficient aromatic systems .
  • Kinase Inhibition : highlights pyrazolo[3,4-d]pyrimidines with IC₅₀ values <1 μM against VEGFR-2. The target’s nitro group could mimic the electron-withdrawing effects of halogens or sulfonamides in kinase inhibitors like 1-(2-(4-bromophenyl)-2-chloroethyl)-N-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
  • Antimicrobial Activity: notes pyrazolo[3,4-d]pyrimidines with antibacterial/fungal properties. Nitro groups often improve microbial target engagement but may increase toxicity .
Physicochemical Properties
  • Solubility: Nitro groups reduce solubility compared to methoxy or amino substituents. For instance, the BLD Pharm compound’s amino group () likely improves bioavailability over the target’s nitrobenzamide .
  • Stability : The nitro group’s strong electron-withdrawing nature may accelerate metabolic degradation compared to methoxy or methyl substituents .

Biological Activity

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This compound exhibits significant cytotoxic effects against various cancer cell lines and has garnered interest for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core .
  • A 4-methylphenyl group .
  • A 4-nitrobenzamide moiety .

These structural components contribute to its biological activity and specificity towards molecular targets.

The primary mechanism of action involves the inhibition of CDK2/cyclin A2 complexes, which are crucial for cell cycle progression. By disrupting these complexes, the compound induces apoptosis in cancer cells. The following pathways are affected by this interaction:

  • Cell Cycle Regulation : Inhibition of CDK2 leads to cell cycle arrest.
  • Apoptosis Induction : The disruption of regulatory pathways triggers programmed cell death.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2CDK2 inhibition
HCT-116 (Colon)12.8Induction of apoptosis
HeLa (Cervical)20.5Cell cycle arrest

These findings indicate that the compound can effectively target and kill cancer cells through its specific interactions with cellular machinery.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells :
    • Objective: To evaluate the cytotoxic effects on breast cancer cells.
    • Findings: The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Study on HCT-116 Cells :
    • Objective: To assess the impact on colon cancer cells.
    • Findings: Significant cell cycle arrest was observed at the G1 phase, confirming its role as a CDK2 inhibitor.
  • Comparative Study with Related Compounds :
    • Objective: To compare efficacy with other pyrazolo[3,4-d]pyrimidines.
    • Findings: this compound exhibited superior potency against CDK2 compared to structurally similar compounds.

Interaction Studies

Biochemical assays have been conducted to characterize the interaction between this compound and CDK2:

  • Binding Affinity : Docking studies revealed a high binding affinity to the ATP-binding site of CDK2.
  • Enzyme Activity Inhibition : Kinetic assays confirmed that the compound acts as a competitive inhibitor of CDK2.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.